Hygrine

Phytochemistry Analytical Chemistry Alkaloid Quantification

Sourcing Hygrine (CAS 496-49-1) demands strict enantiomeric and purity specifications. Only d-(+)-hygrine functions as a stereospecific precursor in tropane alkaloid biosynthesis (hyoscyamine, scopolamine, cocaine); l-( − )-hygrine and racemic material yield negative results in feeding studies. For forensic discrimination of coca leaf chewing vs. cocaine abuse, hygrine must be procured alongside cuscohygrine as a paired analytical standard set to implement validated GC/MS protocols. As the less abundant pyrrolidine alkaloid in coca leaves (0.12% vs. cuscohygrine at 0.25%), a dedicated ≥98% purity standard is essential for accurate quantification and method validation in plant matrices.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 496-49-1
Cat. No. B030402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHygrine
CAS496-49-1
Synonyms1-[(2R)-1-Methyl-2-pyrrolidinyl]-2-propanone;  (+)-Hygrine;  (+)-N-Methyl-2-acetonylpyrrolidine;  (R)-(+)-Hygrine;  D-(+)-Hygrine; 
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCC(=O)CC1CCCN1C
InChIInChI=1S/C8H15NO/c1-7(10)6-8-4-3-5-9(8)2/h8H,3-6H2,1-2H3/t8-/m1/s1
InChIKeyADKXZIOQKHHDNQ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hygrine (CAS 496-49-1) Properties and Scientific Sourcing Overview


Hygrine (CAS 496-49-1) is a pyrrolidine alkaloid (C8H15NO, MW 141.21 g/mol) that functions as a pivotal biosynthetic intermediate in the formation of tropane alkaloids such as cocaine, atropine, hyoscyamine, and scopolamine [1]. Naturally occurring in coca leaves (Erythroxylum coca) and various Solanaceae species, hygrine exists predominantly as the (+)-enantiomer [2]. Its primary research value lies in its stereospecific role as a precursor for pharmacologically important tropane alkaloids, distinguishing it from other pyrrolidine alkaloids that lack this biosynthetic connection [3]. The compound is commercially available as a research-grade analytical standard and synthetic intermediate, with documented applications in phytochemical pathway elucidation, forensic toxicology, and synthetic organic chemistry .

Why Hygrine (CAS 496-49-1) Cannot Be Replaced by Generic Pyrrolidine Alkaloids


Generic substitution of hygrine with other pyrrolidine alkaloids or tropane precursors fails due to critical structural and stereochemical constraints that directly govern experimental outcomes. Cuscohygrine, the most closely related pyrrolidine alkaloid, is a bis-pyrrolidine dimer that serves distinctly different biosynthetic and analytical roles [1]. Unlike hygrine, cuscohygrine does not feed directly into tropane alkaloid biosynthesis as a stereospecific monomer unit [2]. Additionally, the enantiomeric identity of hygrine is non-negotiable: d-(+)-hygrine acts as a precursor for tropane alkaloids whereas l-(−)-hygrine does not, making racemic or enantiomerically undefined material unsuitable for biosynthetic feeding experiments [3]. Furthermore, hygrine's relatively low natural abundance (0.12% in E. coca leaves by GC) compared to cuscohygrine (0.25%) necessitates specific analytical standards rather than relying on impure natural extracts for quantification [4]. These compound-specific properties preclude simple interchangeability with any in-class analog.

Hygrine (CAS 496-49-1): Comparative Quantitative Evidence for Scientific Selection


Natural Abundance in Coca Leaves: Hygrine vs. Cuscohygrine Quantification

Hygrine content in Erythroxylum coca leaves was quantified using validated GC and HPLC methods, providing baseline data for natural product research and analytical standard calibration. Cuscohygrine, the most abundant pyrrolidine alkaloid in the same matrix, serves as the direct comparator [1].

Phytochemistry Analytical Chemistry Alkaloid Quantification

Forensic Biomarker Specificity: Hygrine and Cuscohygrine Detection in Urine

Hygrine and cuscohygrine were evaluated as specific urinary markers to distinguish coca leaf chewing from illicit cocaine abuse. Both compounds were assessed for their presence in urine samples from cocaine abusers versus cocaine seizures [1].

Forensic Toxicology Workplace Drug Testing Biomarker Validation

Stereospecific Precursor Activity: d-(+)-Hygrine vs. l-(−)-Hygrine in Tropane Alkaloid Biosynthesis

The precursor activity of hygrine enantiomers was evaluated in Datura innoxia feeding experiments. d-(+)-hygrine-[2′-14C] and l-(−)-hygrine-[2′-14C] were administered, and incorporation into tropane alkaloids and cuscohygrine was measured [1].

Biosynthesis Tropane Alkaloids Stereochemistry

Synthetic Route Efficiency: Hygrine Synthesis vs. Methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate

A concise synthetic method was developed for both hygrine and methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate from the same N-methylpyrrolinium cation intermediate, enabling direct comparison of synthetic efficiency [1].

Synthetic Chemistry Process Optimization Yield Comparison

Biosynthetic Incorporation Efficiency: Hygrine vs. Ornithine as Tropane Alkaloid Precursors

Competition feeding experiments compared the incorporation of radiolabeled hygrine and ornithine into tropane alkaloids and cuscohygrine in Datura metel root cultures [1].

Metabolic Flux Precursor Feeding Biosynthetic Efficiency

Alternative Pathway Evidence: Hygrine vs. Ethyl 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoate Incorporation

Dual-labeled precursor administration in Datura innoxia compared the biosynthetic incorporation of (R,S)-[2′,3′-13C2]hygrine versus ethyl (R,S)-[2,3-13C2,3-14C]-4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoate into (−)-scopolamine and (−)-hyoscyamine [1].

Biosynthetic Pathway Elucidation Isotopic Labeling Metabolic Intermediates

Hygrine (CAS 496-49-1): Validated Research and Industrial Application Scenarios


Enantiopure Precursor for Tropane Alkaloid Biosynthetic Pathway Elucidation

Laboratories investigating tropane alkaloid biosynthesis (hyoscyamine, scopolamine, cocaine) should source enantiopure d-(+)-hygrine for stereospecific feeding experiments. As demonstrated by Leete et al., only the d-(+)-enantiomer serves as a functional precursor for tropane alkaloid formation in Datura species, while l-(−)-hygrine is completely inactive [1]. This stereochemical specificity makes enantiopure hygrine essential for mapping enzymatic steps, validating engineered biosynthetic pathways in heterologous systems, and distinguishing between competing biosynthetic hypotheses. Racemic material or the wrong enantiomer will yield negative results and confound pathway interpretation. Procurement specification must include enantiomeric purity verification (≥98% ee recommended for reproducible feeding studies).

Forensic Toxicology: Dual-Marker Cocaine Exposure Discrimination

Forensic and workplace drug testing laboratories require both hygrine and cuscohygrine analytical standards to implement validated GC/MS methods for distinguishing coca leaf chewing from illicit cocaine abuse [1]. The Rubio et al. method demonstrates that both compounds are absent in urine from cocaine abusers and in cocaine seizures, but present following coca leaf consumption [1]. Procurement of both standards as a paired set is mandatory for laboratories seeking to implement this validated forensic protocol. Hygrine alone is insufficient, as the method's discriminatory power depends on confirming the presence or absence of both pyrrolidine alkaloid markers. High-purity analytical standards (≥95%) with documented certificates of analysis are required for forensic admissibility.

Phytochemical Analysis: Calibration Standard for Alkaloid Quantification in Plant Extracts

Natural product chemists quantifying alkaloid profiles in Erythroxylum and Solanaceae species require pure hygrine as an external calibration standard. Validated GC and HPLC methods by Glass and Johnson established baseline quantification values (0.12% by GC, 0.07% by HPLC in E. coca leaves) that serve as reference points for method validation [1]. Because hygrine is the less abundant pyrrolidine alkaloid compared to cuscohygrine (0.25% by GC, 0.21% by HPLC), method sensitivity must be specifically optimized for hygrine detection [1]. Procurement of hygrine analytical standards with documented purity and stability data enables accurate quantification in diverse plant matrices, comparative phytochemical profiling across species and tissues, and quality control of botanical reference materials.

Synthetic Organic Chemistry: Reference Material for Novel Route Validation

Synthetic chemists developing new methodologies for pyrrolidine alkaloid construction utilize authentic hygrine as a reference standard for product verification and yield benchmarking. The 2020 synthetic route reporting 25% overall yield over six steps provides a contemporary baseline for evaluating alternative synthetic strategies [1]. Researchers synthesizing hygrine for biosynthetic studies or as an intermediate can benchmark their yields against this published value (25% overall, 6 steps) [1]. Procurement of commercial hygrine standard may be cost-effective for laboratories that do not specialize in multi-step alkaloid synthesis, particularly given the modest published yields. For laboratories requiring isotopically labeled material, 13C- and 14C-labeled hygrine synthesis methods have been established , though these typically require custom synthesis arrangements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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